

# A Comparative Guide to the Spectroscopic Analysis of Ethyl Nitroacetate

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## Compound of Interest

Compound Name: Ethyl nitroacetate

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This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **ethyl nitroacetate** against relevant alternative compounds. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and compound verification.

## Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for acquiring NMR and IR spectra for a liquid sample like **ethyl nitroacetate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **ethyl nitroacetate** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ ). The solvent should be chosen based on the sample's solubility and its own resonance peaks.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal standard with its proton signal set to 0.00 ppm.
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer. Acquire the  $^1\text{H}$  spectrum using a standard pulse program. For the  $^{13}\text{C}$  spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.<sup>[1][2]</sup>

- Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the TMS signal.

## Fourier-Transform Infrared (FTIR) Spectroscopy

A common method for analyzing a liquid sample is using Attenuated Total Reflectance (ATR) or a neat liquid film:

- Instrument Preparation: Record a background spectrum of the clean ATR crystal or salt plates (e.g., NaCl). This background is automatically subtracted from the sample spectrum.
- Sample Application:
  - ATR-FTIR: Place a single drop of **ethyl nitroacetate** directly onto the ATR crystal.
  - Neat Liquid Film: Place a drop of the liquid between two salt plates, creating a thin film.
- Data Acquisition: Place the sample into the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a standard range (e.g., 4000-400  $\text{cm}^{-1}$ ).<sup>[3]</sup>
- Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers ( $\text{cm}^{-1}$ ).

## Data Presentation and Comparison

The following tables summarize the quantitative NMR and IR data for **ethyl nitroacetate** and comparable molecules: ethyl acetate and nitromethane. This comparison helps in assigning signals and understanding the electronic effects of the nitro and ester functional groups.

### Table 1: $^1\text{H}$ NMR Data (400 MHz, $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Ethyl Nitroacetate	~5.20[4]	Singlet	2H	NO <sub>2</sub> -CH <sub>2</sub> -COO
	~4.32[4]	Quartet	2H	O-CH <sub>2</sub> -CH <sub>3</sub>
	~1.33[4]	Triplet	3H	O-CH <sub>2</sub> -CH <sub>3</sub>
Ethyl Acetate	~4.12[2][5]	Quartet	2H	O-CH <sub>2</sub> -CH <sub>3</sub>
	~2.05[2][5]	Singlet	3H	CH <sub>3</sub> -COO
	~1.26[2][5]	Triplet	3H	O-CH <sub>2</sub> -CH <sub>3</sub>
Nitromethane	~4.33	Singlet	3H	CH <sub>3</sub> -NO <sub>2</sub>

**Table 2: <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)**

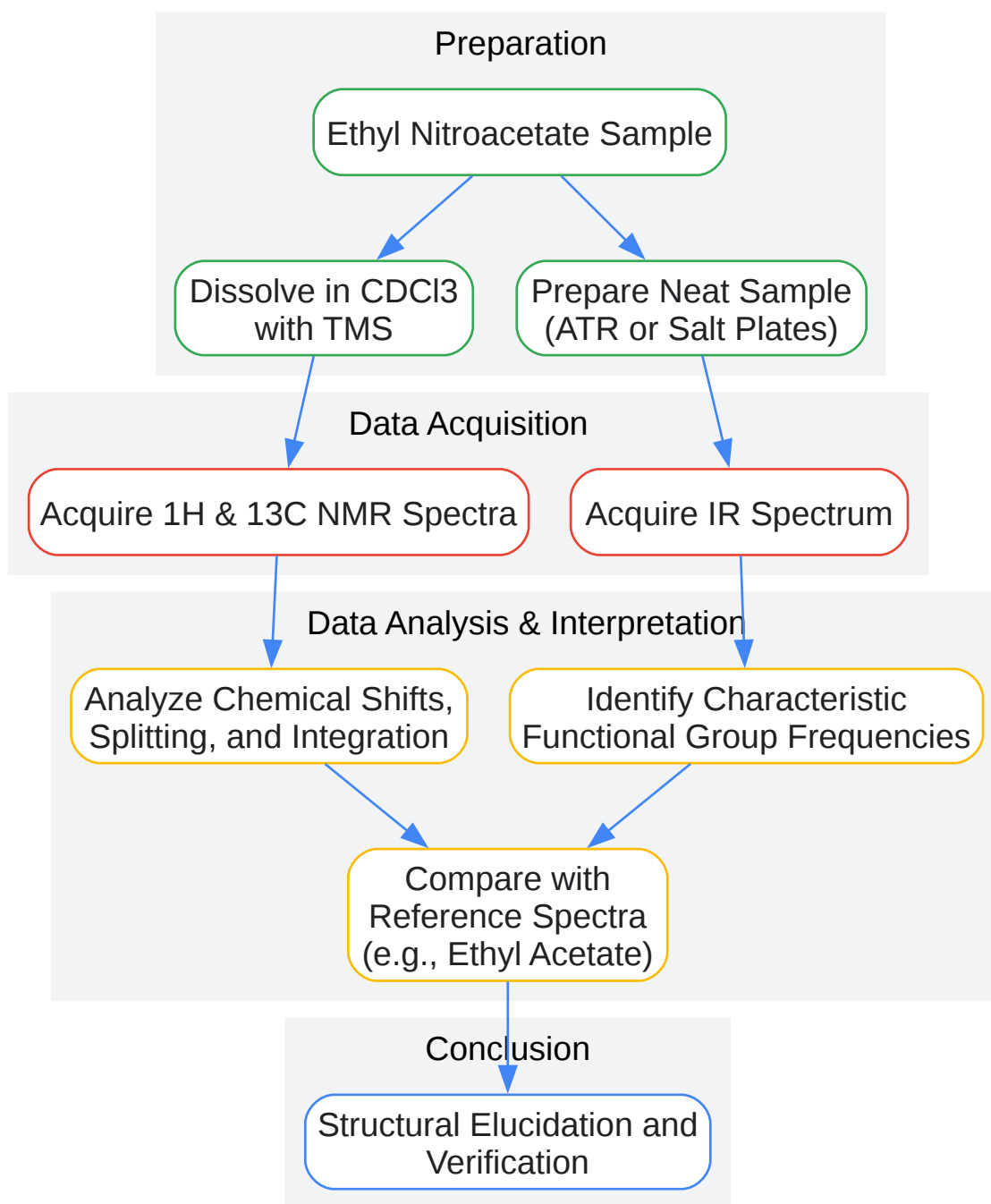
Compound	Chemical Shift ( $\delta$ , ppm)	Assignment
Ethyl Nitroacetate	~162.0	C=O (Ester)
	~78.0	NO <sub>2</sub> -CH <sub>2</sub> -COO
	~63.0	O-CH <sub>2</sub> -CH <sub>3</sub>
	~13.8	O-CH <sub>2</sub> -CH <sub>3</sub>
Ethyl Acetate	~171.1	C=O (Ester)
	~60.6	O-CH <sub>2</sub> -CH <sub>3</sub>
	~21.1	CH <sub>3</sub> -COO
	~14.2	O-CH <sub>2</sub> -CH <sub>3</sub>
Nitromethane	~62.7	CH <sub>3</sub> -NO <sub>2</sub>

**Table 3: Characteristic IR Absorption Data (Neat/Liquid Film)**

Compound	Absorption ( $\nu$ , $\text{cm}^{-1}$ )	Functional Group & Vibration
Ethyl Nitroacetate	~1755 (strong)	C=O (Ester carbonyl stretch)
~1560 (strong)	N-O (Asymmetric stretch of $\text{NO}_2$ )[6]	
~1370 (strong)	N-O (Symmetric stretch of $\text{NO}_2$ )[6]	
~1200 (strong)	C-O (Ester stretch)	
Ethyl Acetate	~1740 (strong)[7]	C=O (Ester carbonyl stretch)
~1240 (strong)[5][7]	C-O (Ester stretch)	
Nitromethane	~1555 (strong)	N-O (Asymmetric stretch of $\text{NO}_2$ )
~1380 (strong)	N-O (Symmetric stretch of $\text{NO}_2$ )	

## Spectroscopic Analysis Workflow

The logical flow from sample to structural confirmation is a critical process in chemical analysis.



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Caption: Workflow for the spectroscopic analysis of **ethyl nitroacetate**.

## Discussion and Interpretation

**<sup>1</sup>H NMR Spectrum of Ethyl Nitroacetate:** The spectrum shows three distinct signals corresponding to the three non-equivalent sets of protons.

- The singlet at ~5.20 ppm is assigned to the two protons of the methylene group (CH<sub>2</sub>) positioned between the strongly electron-withdrawing nitro (NO<sub>2</sub>) and carbonyl (CO) groups. This significant downfield shift is due to the deshielding effect of both adjacent functional groups. It appears as a singlet because there are no adjacent protons to cause splitting.
- The quartet at ~4.32 ppm and the triplet at ~1.33 ppm are characteristic of an ethyl group. The methylene protons (O-CH<sub>2</sub>) are deshielded by the adjacent oxygen atom, shifting them downfield to ~4.32 ppm. They are split into a quartet by the three neighboring methyl protons ( $n+1 = 3+1 = 4$ ).<sup>[8]</sup>
- The methyl protons (CH<sub>3</sub>) are further from the electronegative groups and thus appear more upfield at ~1.33 ppm. Their signal is split into a triplet by the two neighboring methylene protons ( $n+1 = 2+1 = 3$ ).<sup>[8]</sup>

**Comparison with Ethyl Acetate:** The ethyl group signals in **ethyl nitroacetate** (~4.32 and ~1.33 ppm) are shifted slightly downfield compared to those in ethyl acetate (~4.12 and ~1.26 ppm). This indicates that the nitro group has a modest electron-withdrawing effect that is transmitted through the ester functionality. The most dramatic difference is the replacement of the acetyl methyl singlet of ethyl acetate (~2.05 ppm) with the highly deshielded methylene singlet of **ethyl nitroacetate** (~5.20 ppm).

**IR Spectrum of Ethyl Nitroacetate:** The IR spectrum provides clear evidence for the key functional groups.

- A very strong absorption at ~1755 cm<sup>-1</sup> is characteristic of the C=O stretching vibration of the ester group.
- Two other strong bands appear at ~1560 cm<sup>-1</sup> (asymmetric stretch) and ~1370 cm<sup>-1</sup> (symmetric stretch), which are definitive absorptions for a nitro group.<sup>[6]</sup>

**Comparison with Alternatives:** The C=O stretch in **ethyl nitroacetate** is at a slightly higher wavenumber than in ethyl acetate (~1740 cm<sup>-1</sup>), which is consistent with the electron-withdrawing nitro group increasing the double-bond character of the carbonyl. The nitro group absorptions are nearly identical to those in nitromethane, confirming the presence of this

functional group. The spectrum of ethyl acetate, by contrast, completely lacks these strong N-O stretching bands.[7]

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